3,4-Dichloro-6,8-dimethylquinoline
Description
3,4-Dichloro-6,8-dimethylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4, and methyl groups at positions 6 and 8 on the quinoline scaffold. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The dichloro and dimethyl substitutions in this compound likely enhance its stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis or medicinal chemistry.
Properties
CAS No. |
1204811-32-4 |
|---|---|
Molecular Formula |
C11H9Cl2N |
Molecular Weight |
226.1 |
IUPAC Name |
3,4-dichloro-6,8-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3 |
InChI Key |
CKPDEJJEMZIOAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Cl)C |
Synonyms |
3,4-Dichloro-6,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3,4-Dichloro-6,8-dimethylquinoline can be contextualized by comparing it to analogous quinoline derivatives. Key distinctions arise from halogen types, substituent positions, and functional group variations, which influence physicochemical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Substituent Position and Reactivity
- Halogen Position: Moving chlorine from positions 3 and 4 (target compound) to 2 and 4 (as in 2,4-Dichloro-7,8-dimethylquinoline) alters electronic effects. Chlorine at C2 in the latter may deactivate the ring toward electrophilic substitution compared to C3/C4 substitution .
- Methyl Group Position: Methyl groups at C6/C8 (target) versus C7/C8 (2,4-Dichloro-7,8-dimethylquinoline) introduce steric hindrance differences, affecting regioselectivity in cross-coupling reactions .
Halogen Type and Physicochemical Properties
- Chlorine vs. Bromine: Bromine in 3,4-Dibromo-5,8-dimethylquinoline increases molecular weight (Br: ~80 vs.
- Methoxy vs. Methyl Groups: 4-Chloro-6,7-dimethoxyquinoline exhibits higher solubility in polar solvents (e.g., methanol) due to the electron-donating methoxy groups, whereas methyl groups in the target compound contribute to lipophilicity .
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